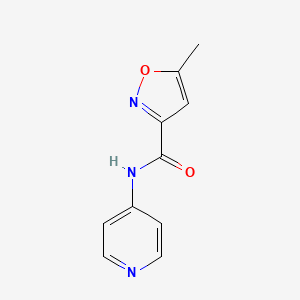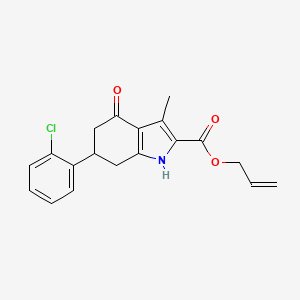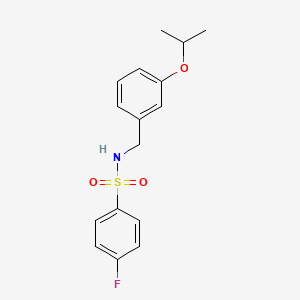![molecular formula C22H16F4N4O B4625887 N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)
N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Descripción general
Descripción
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a group known for its diverse chemical reactions, structural uniqueness, and utility in various chemical syntheses. These compounds have been explored for their biological activities and potential as building blocks in heterocyclic chemistry.
Synthesis Analysis
The synthesis of this compound involves condensation reactions, starting with dimethylamine and 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This intermediate is prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Liu et al., 2016).
Molecular Structure Analysis
Crystallographic studies reveal that this compound forms a distinct molecular structure, characterized by specific dihedral angles between its aromatic rings and pyrazolopyrimidine core, facilitating unique chemical interactions and stability. This structural arrangement contributes to its effective inhibition against certain cancer cell lines (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines are recognized for their reactivity, allowing for various chemical transformations. This includes reactions with primary and secondary amines to form substituted amides and the capacity to undergo regioselective synthesis, leading to derivatives with diverse chemical functionalities. These reactions underline the compound's utility in synthetic organic chemistry and potential applications in developing novel chemical entities (Gregg et al., 2007).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its molecular geometry and the presence of fluorinated groups. These properties are crucial for its application in material science and pharmaceutical formulation. The detailed crystal structure provides insights into its stability and reactivity patterns (Ju et al., 2015).
Chemical Properties Analysis
The chemical behavior of this compound, including its interactions with various reagents and its role in synthesis pathways, is defined by its core structure and substituent groups. It serves as a key intermediate in the synthesis of more complex molecules and demonstrates significant biological activity, highlighting its importance in medicinal chemistry and drug design. The presence of fluorine atoms notably alters its reactivity and increases its lipophilicity, affecting its potential biological applications (Damont et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound has been synthesized through the condensation of dimethylamine with its corresponding carboxylic acid precursor. The crystal structure has been determined, providing insights into its molecular configuration and potential reactivity (Ju Liu et al., 2016). This foundational knowledge is crucial for further modifications and applications of the compound in various scientific studies.
Antitumor Activities
A notable application of this compound is in the realm of antitumor research. Studies have demonstrated its effective inhibition on the proliferation of certain cancer cell lines, indicating its potential as a therapeutic agent against cancer (Z. Xin, 2012). This includes the synthesis of derivatives with varying substituents to evaluate their anticancer activities, highlighting the compound's versatility in drug design and development for cancer treatment.
Antibacterial Agents
Compounds derived from or related to this chemical structure have shown promise as antibacterial agents. The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones, and their evaluation for antibacterial activity, expand the potential uses of this compound in developing new antibacterial treatments (A. Solankee & J. Patel, 2004).
Anti-Inflammatory and Neuroinflammation Imaging
Another research avenue explores the compound's derivatives as ligands for the translocator protein 18 kDa (TSPO), associated with neuroinflammatory processes. This application is particularly relevant for early detection and imaging of neuroinflammation, offering a potential diagnostic tool for various neurodegenerative diseases (Annelaure Damont et al., 2015).
Antipyrine Hybrids with Anti-inflammatory and Anti-cancer Activities
The compound's framework has also been utilized in synthesizing antipyrinyl-pyrazolo[1,5-a]pyrimidines under ultrasound irradiation, leading to novel structures with significant anti-inflammatory and anti-cancer activities. This underscores the compound's utility in creating new therapeutic agents (S. Kaping et al., 2020).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O/c1-12-3-8-16(9-13(12)2)28-21(31)17-11-27-30-19(22(24,25)26)10-18(29-20(17)30)14-4-6-15(23)7-5-14/h3-11H,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCKUEBYAAXIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)
![ethyl {2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4625827.png)

![N-[1-(1-adamantyl)propyl]-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B4625841.png)
![2,4-dichloro-N-(4-chloro-2-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4625850.png)
![3,3-dimethyl-10-propionyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4625853.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4625858.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)

![ethyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4625902.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)